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molecular formula C7H3ClN2OS B037975 1,2,3-Benzothiadiazole-7-carbonyl chloride CAS No. 124371-49-9

1,2,3-Benzothiadiazole-7-carbonyl chloride

Cat. No. B037975
M. Wt: 198.63 g/mol
InChI Key: FHWNOXLHRUSQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05190928

Procedure details

12.54 g (0.070 mol) of benzo-1,2,3-thiadiazole-7-carboxylic acid are mixed with 80 ml of thionyl chloride. The mixture is heated and maintained at a bath temperature of 90° C. for 8 hours. The excess thionyl chloride is then removed by distillation in a rotary evaporator at a bath temperature of 40° C. The resulting oil solidifies; m.p. 107° C.
Quantity
12.54 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.S(Cl)([Cl:15])=O>>[S:1]1[C:5]2[C:6]([C:10]([Cl:15])=[O:12])=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1

Inputs

Step One
Name
Quantity
12.54 g
Type
reactant
Smiles
S1N=NC2=C1C(=CC=C2)C(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride is then removed by distillation in a rotary evaporator at a bath temperature of 40° C

Outcomes

Product
Name
Type
Smiles
S1N=NC2=C1C(=CC=C2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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